molecular formula C15H19ClN2O2 B2363960 Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine CAS No. 2224304-53-2

Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine

Cat. No.: B2363960
CAS No.: 2224304-53-2
M. Wt: 294.78
InChI Key: XUFXDPIYVWELBL-QWHCGFSZSA-N
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Description

Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine is a complex organic compound with a unique structure that combines a cyclopenta[b][1,4]oxazine ring system with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b][1,4]oxazine ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the pyridine moiety: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Rac-4-[(4ar,7as)-octahydrocyclopenta[b]morpholine-4-carbonyl]-2-chloro-6-ethylpyridine can be compared with other similar compounds, such as:

    Cyclopenta[b][1,4]oxazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their reactivity and applications.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents, which can have different biological and chemical properties.

Properties

IUPAC Name

[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(2-chloro-6-ethylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-2-11-8-10(9-14(16)17-11)15(19)18-6-7-20-13-5-3-4-12(13)18/h8-9,12-13H,2-7H2,1H3/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFXDPIYVWELBL-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)C(=O)N2CCOC3C2CCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=CC(=C1)C(=O)N2CCO[C@H]3[C@@H]2CCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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